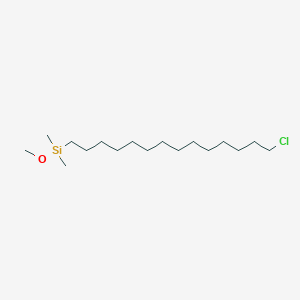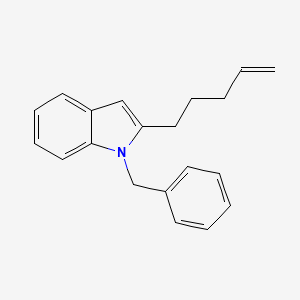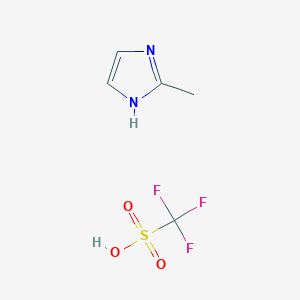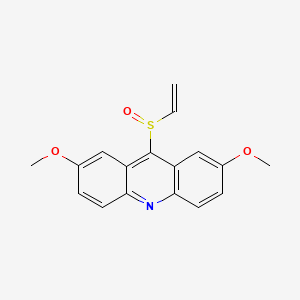
(14-Chlorotetradecyl)(methoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14-Chlorotetradecyl)(methoxy)dimethylsilane is a chemical compound with the molecular formula C17H37ClOSi. It is a silane derivative, characterized by the presence of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (14-Chlorotetradecyl)(methoxy)dimethylsilane typically involves the reaction of tetradecyl chloride with methoxydimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Tetradecyl chloride} + \text{Methoxydimethylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(14-Chlorotetradecyl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the tetradecyl chain can be substituted with other functional groups.
Hydrolysis: The methoxy group can be hydrolyzed to form silanol derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: Silanol derivatives are formed.
Oxidation: Oxidized silane derivatives are produced.
Applications De Recherche Scientifique
(14-Chlorotetradecyl)(methoxy)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (14-Chlorotetradecyl)(methoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated tetradecyl chain and the methoxy group. These functional groups enable the compound to participate in a variety of chemical reactions, leading to the formation of new products with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(14-Bromotetradecyl)(methoxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(14-Iodotetradecyl)(methoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
(14-Chlorotetradecyl)(ethoxy)dimethylsilane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(14-Chlorotetradecyl)(methoxy)dimethylsilane is unique due to its specific combination of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
143099-72-3 |
|---|---|
Formule moléculaire |
C17H37ClOSi |
Poids moléculaire |
321.0 g/mol |
Nom IUPAC |
14-chlorotetradecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C17H37ClOSi/c1-19-20(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18/h4-17H2,1-3H3 |
Clé InChI |
KVPVMNDFHPRGBI-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CCCCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)

![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)


![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

